

# An In-Depth Technical Guide to 4-chloro-3-methylphenethylamine

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## Compound of Interest

Compound Name: 4-chloro-3-methylphenethylamine

Cat. No.: B3301528

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Disclaimer: Direct experimental data for **4-chloro-3-methylphenethylamine** is not readily available in peer-reviewed literature or chemical databases. This guide is based on established chemical principles and extrapolated data from structurally similar compounds. All information herein should be used for research and informational purposes only.

## Chemical Identification

While a specific CAS number for **4-chloro-3-methylphenethylamine** has not been identified in major chemical registries, its systematic IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine.

Structural Information:

Property	Value
IUPAC Name	2-(4-chloro-3-methylphenyl)ethan-1-amine
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN
Molecular Weight	169.65 g/mol
SMILES	<chem>NC(C)c1cc(C)c(Cl)cc1</chem>
InChI Key	(Not available)

## Postulated Physicochemical Properties

The physicochemical properties of **4-chloro-3-methylphenethylamine** can be predicted based on its structure and comparison with related phenethylamine derivatives.

Property	Predicted Value/Characteristic
Appearance	Likely a colorless to pale yellow oil or a solid at room temperature.
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and chloroform. The hydrochloride salt would be water-soluble.
Boiling Point	Estimated to be in the range of 220-250 °C at atmospheric pressure.
pKa	The amine group is expected to have a pKa in the range of 9.5-10.5, typical for a primary amine in a phenethylamine structure.

## Potential Pharmacological Profile

The pharmacological effects of **4-chloro-3-methylphenethylamine** are likely to be influenced by its structural similarity to other substituted phenethylamines, which are known to interact with monoaminergic neurotransmitter systems.

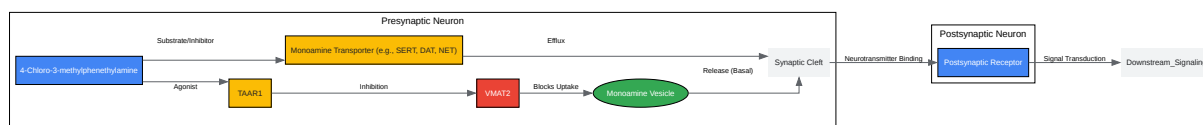
Comparative Data of Related Phenethylamines:

Compound	Mechanism of Action	Reported Effects
Phenethylamine	Trace amine-associated receptor 1 (TAAR1) agonist; releases norepinephrine and dopamine.[1]	Central nervous system stimulant.[1]
p-Chloroamphetamine (PCA)	Potent serotonin-releasing agent and uptake inhibitor.	Known to be a serotonergic neurotoxin.
3,4-Dichloroamphetamine (DCA)	Highly potent and selective serotonin releasing agent (SSRA) and monoamine oxidase inhibitor (MAOI).[2]	Also exhibits serotonergic neurotoxicity.[2]

Based on these comparisons, **4-chloro-3-methylphenethylamine** is hypothesized to act as a monoamine-releasing agent, potentially with a preference for the serotonin system due to the chloro- substitution. The addition of the methyl group at the 3-position may modulate its potency and selectivity.

## Postulated Signaling Pathway

The primary molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission. Activation of TAAR1 can lead to the release of neurotransmitters like dopamine and norepinephrine.



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Caption: Postulated mechanism of action for **4-chloro-3-methylphenethylamine**.

## Proposed Synthesis Protocols

Two plausible synthetic routes for **4-chloro-3-methylphenethylamine** are outlined below, starting from commercially available precursors.

### Route 1: Reduction of a Phenylacetonitrile Derivative

This is a common method for the synthesis of phenethylamines.

Experimental Workflow:



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Caption: Synthetic workflow via the nitrile reduction pathway.

Detailed Methodology:

- Synthesis of 4-chloro-3-methylbenzonitrile:
  - Dissolve 4-chloro-3-methylaniline (1 eq.) in an aqueous solution of hydrochloric acid.
  - Cool the solution to 0-5 °C in an ice bath.
  - Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
  - In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and sodium cyanide (1.1 eq.) in water.
  - Slowly add the cold diazonium salt solution to the cyanide solution.

- Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
- Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.
- Reduction to **4-chloro-3-methylphenethylamine**:
  - Method A: Lithium Aluminum Hydride (LAH) Reduction:
    - Suspend LAH (2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
    - Add a solution of 4-chloro-3-methylbenzonitrile (1 eq.) in anhydrous THF dropwise to the LAH suspension at 0 °C.
    - After the addition is complete, allow the reaction to stir at room temperature and then reflux to ensure complete reduction.
    - Cool the reaction mixture and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
    - Filter the resulting aluminum salts and wash with THF.
    - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Method B: Catalytic Hydrogenation:
    - Dissolve 4-chloro-3-methylbenzonitrile (1 eq.) in a suitable solvent such as ethanol or methanol containing ammonia.
    - Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).
    - Hydrogenate the mixture in a high-pressure reactor (e.g., a Parr shaker) at elevated pressure and temperature until hydrogen uptake ceases.

- Filter the catalyst, and concentrate the filtrate under reduced pressure.
- Purification:
  - The crude **4-chloro-3-methylphenethylamine** can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

## Route 2: Reductive Amination of a Phenylacetone Derivative

This route involves the formation of an imine or oxime intermediate followed by reduction.

Experimental Workflow:



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Caption: Synthetic workflow via the reductive amination pathway.

Detailed Methodology:

- Synthesis of 4-chloro-3-methylphenylacetone:
  - This precursor is not readily available and would need to be synthesized, for instance, from 4-chloro-3-methylbenzaldehyde.
- Reductive Amination:
  - Dissolve 4-chloro-3-methylphenylacetone (1 eq.) in a suitable solvent like methanol or ethanol.
  - Add an aminating agent such as ammonium acetate or hydroxylamine hydrochloride along with a reducing agent like sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ).
  - The reaction is typically carried out at room temperature for several hours.

- Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) in the presence of ammonia can be employed.
- Work-up involves quenching the reaction, extracting the product into an organic solvent, and washing.
- Purification:
  - Purification is achieved through vacuum distillation or salt formation and recrystallization, as described in Route 1.

## Potential Toxicological Profile and Safety Precautions

Given the structural relationship to known neurotoxic compounds like p-chloroamphetamine, **4-chloro-3-methylphenethylamine** should be handled with extreme caution.

- Neurotoxicity: There is a potential for serotonergic neurotoxicity.
- Cardiovascular Effects: As a phenethylamine derivative, it may cause sympathomimetic effects, leading to increased heart rate and blood pressure.
- General Toxicity: Limited data is available, but it should be treated as a hazardous substance.

### Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- In case of exposure, seek immediate medical attention.

## Conclusion

**4-chloro-3-methylphenethylamine** is a substituted phenethylamine for which there is a lack of comprehensive published data. Its IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine. Based on its structure, it is predicted to be a psychoactive compound that modulates monoaminergic systems. The synthetic routes outlined provide plausible methods for its preparation for research purposes. Due to the potential for significant toxicity, all handling and experimental work with this compound should be conducted with appropriate safety measures in a controlled laboratory setting. Further research is necessary to fully characterize its pharmacological and toxicological properties.

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